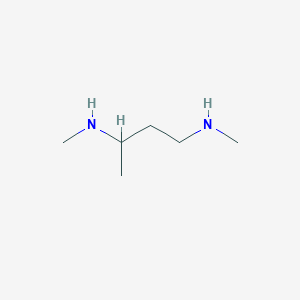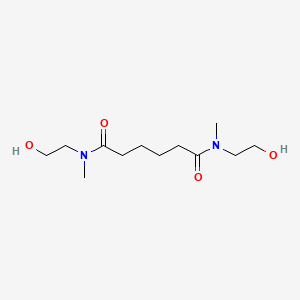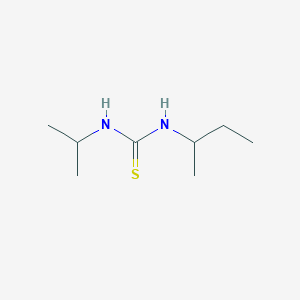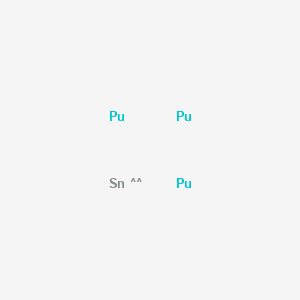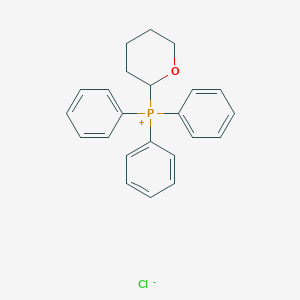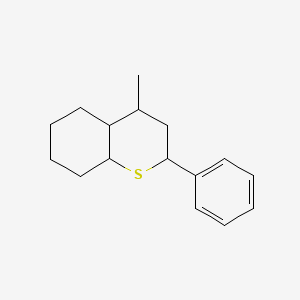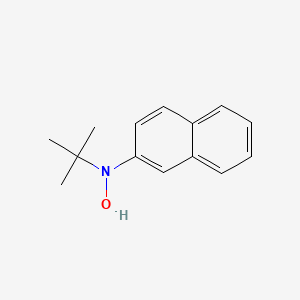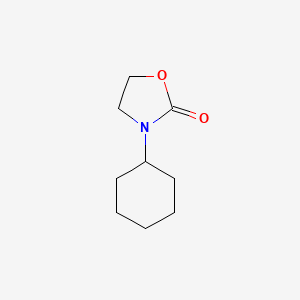
3-Cyclohexyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the development of antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates. One efficient method is the base-catalyzed cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate, yielding N-substituted oxazolidin-2-ones in high yields . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for oxazolidinones, including this compound, often utilize scalable and efficient synthetic routes. These methods may involve the use of microwave irradiation in a chemical paste medium, which enhances reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: N-arylation reactions with aryl bromides or iodides are common, often catalyzed by palladium or copper.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium or copper catalysts, along with appropriate ligands and bases, are employed.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyclohexyl-1,3-oxazolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of protein synthesis. It targets the early stages of protein synthesis by binding to the ribosomal peptidyl transferase center, preventing the formation of the initiation complex . This action disrupts bacterial growth and replication.
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone used as an antibacterial agent.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness: 3-Cyclohexyl-1,3-oxazolidin-2-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and efficacy in various applications compared to other oxazolidinones .
Properties
CAS No. |
55390-61-9 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-cyclohexyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
AYYGAWVEIGPHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


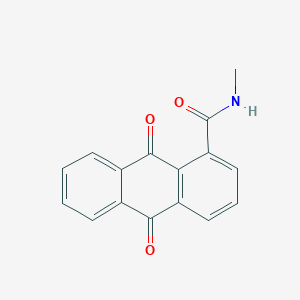

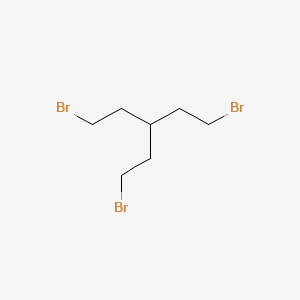
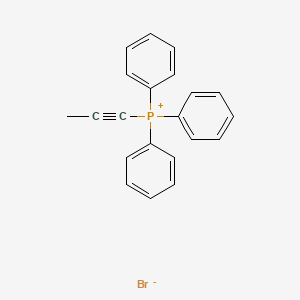
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
